molecular formula C39H76O5 B3026219 Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester CAS No. 115877-95-7

Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester

Cat. No.: B3026219
CAS No.: 115877-95-7
M. Wt: 625.0 g/mol
InChI Key: UBFSTFBCOKPTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester is a complex organic compound with the molecular formula C39H76O5 It is a type of ester formed from docosanoic acid and a hydroxypropyl group esterified with a tetradecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester typically involves esterification reactions. One common method is the reaction of docosanoic acid with 2-hydroxy-3-[(1-oxotetradecyl)oxy]propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in studying esterification reactions.

    Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the formulation of lipid-based drugs.

    Industry: Utilized in the production of specialty chemicals and as an additive in cosmetic formulations for its emollient properties.

Mechanism of Action

The mechanism of action of docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester group can be hydrolyzed by esterases, releasing docosanoic acid and the corresponding alcohol. These metabolites can then participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

    Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester: Similar structure but with shorter alkyl chains.

    Octadecanoic acid, 2,3-dihydroxypropyl ester: Another ester with a similar backbone but different alkyl groups.

Uniqueness

Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring high hydrophobicity and stability, such as in lipid-based drug delivery systems and specialty chemical formulations.

Properties

IUPAC Name

(2-hydroxy-3-tetradecanoyloxypropyl) docosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-32-34-39(42)44-36-37(40)35-43-38(41)33-31-29-27-25-23-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFSTFBCOKPTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.